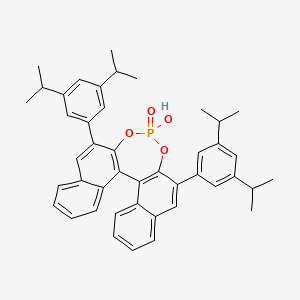

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Descripción general

Descripción

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is a chiral phosphoric acid derivative. This compound is part of the BINOL (1,1’-bi-2-naphthol) family, which is known for its applications in asymmetric catalysis. The presence of bulky diisopropylphenyl groups enhances its steric properties, making it a valuable catalyst in various organic transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

Starting Material Preparation: The synthesis begins with ®-BINOL, which is subjected to methylation to form ®-2,2’-dimethoxy-1,1’-binaphthalene.

Lithiation and Boronation: The dimethoxy derivative undergoes double ortho-lithiation in the presence of TMEDA, followed by reaction with triisopropyl borate and hydrochloric acid to yield ®-[2,2’-dimethoxy-(1,1’-binaphthalene)-3,3’-diyl]diboronic acid.

Cross-Coupling Reaction: The diboronic acid is then subjected to a Suzuki–Miyaura cross-coupling reaction with 3,5-diisopropylphenyl bromide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.

Aplicaciones Científicas De Investigación

Organocatalysis

Asymmetric Synthesis:

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is primarily utilized as a catalyst in asymmetric reactions. It has shown significant efficacy in promoting nucleophilic additions to imines and other electrophiles. The chiral environment provided by the phosphoric acid enhances enantioselectivity in reactions such as:

- Aldol Reactions: The compound facilitates the formation of β-hydroxy carbonyl compounds with high enantioselectivity.

- Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Case Study:

In a study published by Takemoto et al., the use of this chiral phosphoric acid in the asymmetric synthesis of β-amino acids demonstrated excellent yields and enantiomeric excess (ee) values exceeding 90% . This showcases its potential in pharmaceutical applications where specific stereochemistry is crucial.

Synthesis of Complex Molecules

Natural Product Synthesis:

The compound has been employed in the total synthesis of complex natural products. Its ability to induce chirality allows for the construction of intricate molecular architectures that are often found in biologically active compounds.

Example:

A notable example includes its application in synthesizing alkaloids and terpenoids where control over stereochemistry is vital for biological activity. The use of (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate has led to more efficient synthetic routes compared to traditional methods .

Material Science

Polymer Chemistry:

This compound also finds applications in materials science, particularly in the development of chiral polymers. Its incorporation into polymer matrices can impart unique optical properties and enhance material performance.

Research Findings:

Research indicates that polymers synthesized using (R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate exhibit improved mechanical properties and thermal stability . Such materials are being explored for use in optoelectronic devices.

Catalytic Applications Beyond Organic Synthesis

Electrochemical Catalysis:

Recent studies have explored the use of this compound in electrochemical applications. Its ability to facilitate electron transfer reactions makes it a candidate for applications such as:

- Fuel Cells: Enhancing the efficiency of fuel cell reactions.

- Biosensors: Improving sensitivity and selectivity in biosensing applications.

Mecanismo De Acción

The mechanism by which ®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its role as a chiral Brønsted acid. The compound can donate a proton to a substrate, facilitating various chemical transformations. Its bulky diisopropylphenyl groups create a chiral environment, which is crucial for inducing asymmetry in the reactions it catalyzes .

Comparación Con Compuestos Similares

Similar Compounds

®-BINOL: The parent compound, ®-BINOL, lacks the diisopropylphenyl groups but shares the same chiral backbone.

®-3,3’-Bis(4-methoxyphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate: This compound has methoxy groups instead of diisopropylphenyl groups, affecting its steric and electronic properties.

Uniqueness

®-3,3’-Bis(3,5-diisopropylphenyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate is unique due to its bulky diisopropylphenyl groups, which enhance its steric properties and make it a more effective chiral catalyst in certain reactions compared to its analogs .

Actividad Biológica

(R)-3,3'-Bis(3,5-diisopropylphenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP-hydrogenphosphate, is a significant compound in the realm of organocatalysis and asymmetric synthesis. This compound has garnered attention due to its unique structural characteristics and biological activity, which are pivotal in various chemical reactions and potential therapeutic applications.

Structure

The molecular structure of BINAP-hydrogenphosphate features a binaphthyl core with two bulky diisopropylphenyl groups attached to the 3 and 3' positions. This configuration contributes to its chiral properties and enhances its reactivity in catalytic processes.

Physical Properties

- Molecular Formula : C₃₃H₄₃O₄P

- Molecular Weight : 518.66 g/mol

- Appearance : White to light yellow powder

- Melting Point : Approximately 278 °C (decomposes) .

The biological activity of BINAP-hydrogenphosphate is primarily attributed to its role as a chiral ligand in catalytic reactions. It has been shown to facilitate various organic transformations, including:

- Asymmetric Hydrogenation : BINAP-hydrogenphosphate is effective in promoting asymmetric hydrogenation reactions, leading to the formation of enantiomerically enriched products. This is particularly useful in pharmaceutical synthesis where chirality is crucial for drug efficacy.

- Catalysis in CO₂ Fixation : Recent studies have indicated that this compound can be utilized in the cycloaddition of CO₂ to epoxides under mild conditions, showcasing its potential in green chemistry applications .

Case Studies and Research Findings

- Asymmetric Catalysis :

- CO₂ Utilization :

- Pharmacological Potential :

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Asymmetric Hydrogenation | High enantioselectivity (>99% ee) | |

| CO₂ Fixation | Effective catalyst for cycloaddition | |

| Anti-cancer Properties | Inhibition of cancer cell growth |

| Property | Value |

|---|---|

| Molecular Weight | 518.66 g/mol |

| Melting Point | 278 °C (decomposes) |

| Solubility | Soluble in methanol |

Propiedades

IUPAC Name |

10,16-bis[3,5-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H45O4P/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41-42-38-16-12-10-14-30(38)24-40(44(42)48-49(45,46)47-43(39)41)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28H,1-8H3,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSGGSAWMSSHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC(=CC(=C7)C(C)C)C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H45O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.